4-Mercapto-4-methylpentan-2-one (4MMP) is a volatile sulfur compound, classified as a thiol, known for its potent aroma. [, , , ] It contributes significantly to the distinctive aroma profiles of various natural products and fermented beverages, including Sauvignon Blanc wines, certain hop varieties, grapefruit, box trees, and Japanese green tea. [, , , , , , , , , , ] Its aroma is often described as "cat urine" at high concentrations, but at lower concentrations found naturally, it contributes desirable notes of tropical fruit, black currant, box tree, grapefruit, and passion fruit. [, , , , , , , , ]
Future Directions
Further research is needed to fully elucidate the biosynthetic pathways of 4MMP in different organisms and optimize its production in fermented beverages. [, ]
Investigating the impact of different agricultural practices, yeast strains, and fermentation conditions on 4MMP formation could lead to more controlled and enhanced aroma development in wines and beers. [, , ]
Developing sensitive and specific analytical methods for 4MMP quantification will be crucial for quality control and authenticity assessment in the food and beverage industry. [, ]
Exploring the potential use of 4MMP and its precursors as markers for grape and hop varietal characterization and geographical origin identification is a promising avenue. [, , ]
Understanding the interactions of 4MMP with other aroma compounds and its perception in complex food matrices will contribute to a more comprehensive understanding of flavor chemistry. [, , , ]
Related Compounds
4-Mercapto-4-methylpentan-2-ol
Compound Description: 4-Mercapto-4-methylpentan-2-ol is a volatile thiol that contributes to the aroma of certain wines, notably Sauvignon Blanc. It imparts fruity and tropical notes to the wine. Like 4-Mercapto-4-methylpentan-2-one, it exists in grape must as a non-volatile precursor, specifically an S-cysteine conjugate, which is cleaved by yeast during fermentation to release the volatile thiol. [, ]
Relevance: This compound is structurally very similar to 4-Mercapto-4-methylpentan-2-one, differing only in the functional group at the 2-position: a hydroxyl group in 4-Mercapto-4-methylpentan-2-ol instead of the ketone in 4-Mercapto-4-methylpentan-2-one. They share a similar biosynthetic pathway and often appear together in the same wines, contributing to their overall aroma profile. [, , ]
3-Mercaptohexan-1-ol
Compound Description: 3-Mercaptohexan-1-ol, often abbreviated as 3MH, is another important volatile thiol that significantly contributes to the aroma of various wines, particularly Sauvignon Blanc. It exhibits a distinct grapefruit and passion fruit aroma. Similar to 4-Mercapto-4-methylpentan-2-one, 3-Mercaptohexan-1-ol is released from non-volatile precursors during fermentation. [, , , , , ]
Relevance: While sharing the same thiol functional group as 4-Mercapto-4-methylpentan-2-one, 3-Mercaptohexan-1-ol differs in its carbon chain length and structure. Despite these differences, both compounds are crucial for the tropical fruit character in wines and are often studied together due to their shared biosynthetic pathway from S-cysteine conjugates and their contribution to the overall aroma profile. [, , , , ]
3-Mercaptohexyl Acetate
Compound Description: 3-Mercaptohexyl Acetate (3MHA) is the acetate ester of 3-Mercaptohexan-1-ol. It is also a volatile thiol and contributes significantly to the fruity and tropical aroma profile of wines, particularly Sauvignon Blanc. Like 4-Mercapto-4-methylpentan-2-one, its formation is influenced by yeast activity during fermentation. [, , , , ]
Relevance: 3-Mercaptohexyl Acetate is directly related to 3-Mercaptohexan-1-ol through esterification. Although it is not a direct structural analogue of 4-Mercapto-4-methylpentan-2-one, it often co-occurs with it and 3-Mercaptohexan-1-ol in wines, collectively contributing to the characteristic fruity and tropical aroma profile. [, , , ]
S-4-(4-Methylpentan-2-one)-L-cysteine
Compound Description: S-4-(4-Methylpentan-2-one)-L-cysteine is a non-volatile precursor of 4-Mercapto-4-methylpentan-2-one found in grape must. It is an S-cysteine conjugate, which means that 4-Mercapto-4-methylpentan-2-one is bound to a cysteine molecule. During fermentation, yeast enzymes cleave this bond, releasing the volatile and aroma-active 4-Mercapto-4-methylpentan-2-one. [, ]
Relevance: This compound is the direct precursor to 4-Mercapto-4-methylpentan-2-one in grapes. Understanding its concentration and distribution in grapes is crucial for predicting the potential of a wine to develop the characteristic aroma of 4-Mercapto-4-methylpentan-2-one. [, ]
S-4-(4-Methylpentan-2-one)-glutathione
Compound Description: S-4-(4-Methylpentan-2-one)-glutathione, often abbreviated as Glut-4MMP, is another non-volatile precursor of 4-Mercapto-4-methylpentan-2-one. Unlike S-4-(4-Methylpentan-2-one)-L-cysteine, it is a glutathione conjugate where 4-Mercapto-4-methylpentan-2-one is bound to a glutathione molecule. []
Relevance: While not as well-studied as the S-cysteine conjugate, S-4-(4-Methylpentan-2-one)-glutathione represents another potential source of 4-Mercapto-4-methylpentan-2-one in grapes and its presence can influence the final aroma profile of the wine. []
3-Mercapto-3-methylbutan-1-ol
Compound Description: 3-Mercapto-3-methylbutan-1-ol (3MMB) is a volatile thiol that contributes to the aroma profile of wines, particularly white wines like Sauvignon Blanc. It has been found alongside other volatile thiols like 4-Mercapto-4-methylpentan-2-one. [, ]
Relevance: Structurally similar to 3-Mercaptohexan-1-ol, 3-Mercapto-3-methylbutan-1-ol differs in its carbon chain length and the presence of a methyl group at the 3-position. While not as potent as 4-Mercapto-4-methylpentan-2-one, it contributes to the overall complexity of the wine aroma. [, ]
S-3-(Hexan-1-ol)-glutathione
Compound Description: S-3-(Hexan-1-ol)-glutathione is a non-volatile precursor for 3-Mercaptohexan-1-ol. It is a glutathione conjugate that releases 3-Mercaptohexan-1-ol upon enzymatic cleavage during fermentation. [, , ]
Relevance: Although not directly related to 4-Mercapto-4-methylpentan-2-one in structure, S-3-(Hexan-1-ol)-glutathione represents an example of the various thiol precursors found in grapes. The presence and concentration of different precursors like this one, along with the activity of yeast enzymes, contribute to the diverse aroma profiles observed in wines. [, , ]
Classification
4-Mercapto-4-methyl-2-pentanone is classified as a thiol compound due to the presence of a sulfhydryl group (-SH) attached to a ketone structure. It falls under the category of volatile sulfur compounds, which are often associated with strong odors.
Synthesis Analysis
The synthesis of 4-Mercapto-4-methyl-2-pentanone can be achieved through several methods:
Hydrogen Sulfide Addition:
A common laboratory method involves the addition of hydrogen sulfide to mesityl oxide in a high-pressure vessel (Paar Bomb). The procedure includes:
Adding 40 mL of mesityl oxide and 5 mL of triethylamine to the vessel.
Cooling the mixture to -78°C using a dry ice-acetone bath.
Introducing 30 mL of condensed hydrogen sulfide at this temperature.
Sealing the vessel and allowing it to stand at room temperature for about 16 hours, during which internal pressure can reach approximately 150 psi.
After venting, the product is distilled under reduced pressure to isolate 4-Mercapto-4-methyl-2-pentanone.
Microbial Conversion:
Recent studies have explored the use of microbial cell extracts for synthesizing this compound from thiol precursors. For instance, certain bacteria and yeast strains can facilitate the conversion of cysteine conjugates into 4-Mercapto-4-methyl-2-pentanone through enzymatic reactions.
Molecular Structure Analysis
The molecular structure of 4-Mercapto-4-methyl-2-pentanone features:
A central pentanone backbone with a methyl group and a mercapto group attached at the fourth carbon position.
The structural formula can be represented as follows:
CH3−C(SH)(CH3)−C(O)−CH2−CH3
The presence of the sulfur atom contributes significantly to its reactivity and olfactory properties.
Structural Data
IUPAC Name: 4-Mercapto-4-methylpentan-2-one
CAS Registry Number: 19872-52-7
InChI Key: QRNZMFDCKKEPSX-UHFFFAOYSA-N.
Chemical Reactions Analysis
4-Mercapto-4-methyl-2-pentanone participates in various chemical reactions typical for thiols and ketones:
Nucleophilic Reactions: The thiol group can act as a nucleophile in reactions with electrophiles, leading to the formation of disulfides or thioethers.
Oxidation: The mercaptan can be oxidized to form sulfonic acids or sulfoxides, depending on reaction conditions.
Addition Reactions: It can undergo addition reactions with alkenes or alkynes, particularly in synthetic organic chemistry applications.
These reactions highlight its utility in organic synthesis and flavor chemistry.
Mechanism of Action
The mechanism by which 4-Mercapto-4-methyl-2-pentanone exerts its characteristic odor involves its volatility and interaction with olfactory receptors. The sulfur-containing structure is particularly effective at binding to specific receptors in the nasal cavity, triggering signals that are interpreted by the brain as distinct odors.
Olfactory Properties
Research indicates that even at low concentrations, this compound can evoke strong olfactory responses due to its high volatility and unique chemical structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Mercapto-4-methyl-2-pentanone include:
Property
Value
Molecular Formula
C6H12OS
Molecular Weight
132.22 g/mol
Boiling Point
57 °C at 15 mmHg
Flash Point
54 °C
Specific Gravity
0.97
Refractive Index
1.46
Physical State
Colorless to light yellow liquid
Purity
>98% (GC)
These properties indicate that it is a relatively low-boiling liquid that requires careful handling due to its flammability and potential irritant effects.
Applications
The applications of 4-Mercapto-4-methyl-2-pentanone are diverse:
Flavoring Agent: It is used in food products for its unique flavor profile, often contributing "catty" or fruity notes in beverages like coffee and various food items.
Aroma Compound in Natural Products: Its presence in fruits such as blackcurrants makes it significant in flavor chemistry and fragrance formulations.
Research Applications: Due to its interesting olfactory properties, it serves as a model compound for studying sulfur chemistry and olfactory receptor interactions.
Properties
CAS Number
19872-52-7
Product Name
4-Mercapto-4-methyl-2-pentanone
IUPAC Name
4-methyl-4-sulfanylpentan-2-one
Molecular Formula
C6H12OS
Molecular Weight
132.23 g/mol
InChI
InChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3
InChI Key
QRNZMFDCKKEPSX-UHFFFAOYSA-N
SMILES
CC(=O)CC(C)(C)S
Solubility
Soluble in water; Insoluble in fat partially soluble (in ethanol)
Canonical SMILES
CC(=O)CC(C)(C)S
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